N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide
Description
N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethylpyrazole ring, and a triazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c1-3-15-14(21-16(24)11(2)22-10-18-9-20-22)8-19-23(15)13-6-4-5-12(17)7-13/h4-11H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKZZFVOLVPBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C(C)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form 1-(3-chlorophenyl)-5-ethylpyrazole.
Introduction of the Triazole Moiety: The pyrazole intermediate is then reacted with 1,2,4-triazole in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired triazole derivative.
Formation of the Propanamide Group: The final step involves the acylation of the triazole derivative with propanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:
N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]-2-(1,2,4-triazol-1-yl)propanamide: Differing by the presence of a methyl group instead of an ethyl group.
N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-2-(1,2,3-triazol-1-yl)propanamide: Differing by the presence of a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
